4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine
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Overview
Description
4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with 3-methylbenzoyl chloride to form an intermediate, which is then reacted with 1H-1,3-benzodiazole-5-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid: This compound shares a similar pyrazole core but differs in the functional groups attached.
N-(4-fluorophenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine:
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20FN5O |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
[5-amino-4-(3-fluorophenyl)-3-methylpyrazol-1-yl]-[1-(3-methylphenyl)benzimidazol-5-yl]methanone |
InChI |
InChI=1S/C25H20FN5O/c1-15-5-3-8-20(11-15)30-14-28-21-13-18(9-10-22(21)30)25(32)31-24(27)23(16(2)29-31)17-6-4-7-19(26)12-17/h3-14H,27H2,1-2H3 |
InChI Key |
ROQJOXVJYGDRST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4C(=C(C(=N4)C)C5=CC(=CC=C5)F)N |
Origin of Product |
United States |
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